

Application Note: Solid-Phase Extraction of P-Cresol Sulfate from Urine

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Compound of Interest		
Compound Name:	P-Cresol sulfate	
Cat. No.:	B1663762	Get Quote

Introduction

P-cresol sulfate, a prominent uremic toxin, is a gut-derived metabolite of the amino acids tyrosine and phenylalanine.[1][2] Its accumulation in the body is strongly associated with the progression of chronic kidney disease (CKD) and cardiovascular complications.[3][4][5] Accurate and reliable quantification of p-cresol sulfate in urine is crucial for clinical research and the development of therapeutic interventions. Urine, as a biological matrix, contains numerous interfering substances that can affect the accuracy of analytical methods.[6] Solid-phase extraction (SPE) is a robust sample preparation technique that effectively removes these interferences, concentrating the analyte of interest and leading to improved analytical sensitivity and specificity. This application note provides a detailed protocol for the solid-phase extraction of p-cresol sulfate from human urine samples prior to downstream analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

This protocol utilizes a mixed-mode solid-phase extraction cartridge, which offers both reversed-phase and ion-exchange retention mechanisms. The urine sample is first pre-treated to cleave any conjugated forms of p-cresol, ensuring the measurement of total **p-cresol sulfate**. After conditioning the SPE cartridge, the sample is loaded, and interfering substances are washed away. The purified **p-cresol sulfate** is then eluted with an appropriate solvent, ready for instrumental analysis.



Experimental Protocol Materials and Reagents

- SPE Cartridges: Mixed-Mode Anion Exchange Cartridges (e.g., Oasis MAX, Strata-X-A)
- P-Cresol Sulfate standard
- Internal Standard (e.g., deuterated p-cresol sulfate)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- · Ammonium hydroxide
- β-glucuronidase/sulfatase from Helix pomatia
- Sodium acetate buffer (0.1 M, pH 5.0)
- Deionized water
- · Urine collection containers
- Centrifuge and centrifuge tubes
- SPE manifold
- Evaporator (e.g., nitrogen evaporator)

Sample Pre-treatment (Hydrolysis)

- Thaw frozen urine samples at room temperature.
- · Vortex the samples to ensure homogeneity.
- Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.



- To 1 mL of the urine supernatant in a clean tube, add 200 μ L of 0.1 M sodium acetate buffer (pH 5.0).
- Add 20 μL of β-glucuronidase/sulfatase solution.
- Spike with an appropriate amount of internal standard.
- Vortex briefly and incubate at 37°C for 4 hours (or overnight) to ensure complete hydrolysis
 of conjugated p-cresol sulfate.
- Stop the enzymatic reaction by adding 200 μL of methanol.
- Vortex and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
- Transfer the supernatant to a new tube for SPE.

Solid-Phase Extraction Procedure

- Conditioning: Condition the mixed-mode anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
- Equilibration: Equilibrate the cartridge with 2 mL of 2% ammonium hydroxide in water.
- Loading: Load the pre-treated urine supernatant (from the pre-treatment step) onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 2 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.
 - Wash the cartridge with 2 mL of methanol to remove non-polar interferences.
- Elution: Elute the **p-cresol sulfate** from the cartridge with 2 mL of 2% formic acid in methanol into a clean collection tube.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.



- Reconstitute the dried residue in 100 μ L of the initial mobile phase of the LC-MS/MS system (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
- Vortex to dissolve the residue and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes typical performance data for the solid-phase extraction and subsequent LC-MS/MS analysis of **p-cresol sulfate** in urine.

Parameter	Result
Recovery	> 90%
Intra-day Precision (RSD)	< 5%
Inter-day Precision (RSD)	< 7%
Linearity (R²)	> 0.995
Limit of Quantification (LOQ)	5 ng/mL
Limit of Detection (LOD)	2 ng/mL

Visualizations Signaling Pathway of P-Cresol Sulfate Production

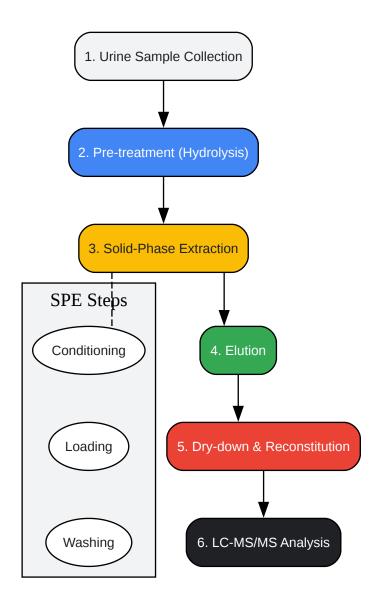


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Caption: Metabolic pathway of **p-cresol sulfate** formation and excretion.

Experimental Workflow for SPE of P-Cresol Sulfate





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